N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-8-11-23(27-26-16)28-12-4-6-18(15-28)24(29)25-20-9-10-22-19(14-20)13-17-5-2-3-7-21(17)22/h2-3,5,7-11,14,18H,4,6,12-13,15H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJXZKHOMASDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Nicotinamide Derivatives
A high-yield (98.4%) procedure involves hydrogenating nicotinamide in isopropyl alcohol under 0.5 MPa H₂ with Pd/C (10%) at 75°C for 4 hours. This produces racemic piperidine-3-carboxamide, confirmed by NMR.
Table 1 : Optimization of Piperidine-3-Carboxamide Synthesis
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| Pd/C 10% | Isopropanol | 75 | 0.5 | 98.4 |
| PtO₂ | Ethanol | 80 | 0.3 | 85.2 |
Boc-Protection and Functionalization
To avoid side reactions during subsequent couplings, the piperidine nitrogen is often protected. A 79% yield is achieved by treating piperidine-3-carboxamide with di-tert-butyl dicarbonate in methanol using triethylamine as a base. Deprotection with HCl/EtOAC restores the amine without degrading the carboxamide.
Functionalization of the Fluorenyl Moiety
The 9H-fluoren-2-yl group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Coupling
Using Pd(OAc)₂/Xantphos as a catalyst system, fluorene derivatives undergo amination with piperidine intermediates. Typical conditions include toluene at 110°C for 12 hours, yielding 70–80% of the coupled product.
SNAr with Fluorenyl Halides
Electron-deficient fluorenyl bromides react with piperidine-3-carboxamide in DMF at 120°C with K₂CO₃ as a base, achieving 65–75% yields.
Pyridazine Ring Installation
The 6-methylpyridazin-3-yl group is appended via Suzuki-Miyaura coupling or cyclocondensation.
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized pyridazine reacts with halogenated piperidine intermediates under Pd(PPh₃)₄ catalysis. DME/H₂O (3:1) at 85°C for 8 hours provides 60–70% yields.
Cyclocondensation of Hydrazines
Hydrazine and α,β-diketones cyclize in acetic acid at reflux to form the pyridazine ring. For example, methylglyoxal and hydrazine hydrate yield 6-methylpyridazin-3-amine, which is further alkylated.
Final Amide Bond Formation
The convergent coupling of fluorenyl-piperidine and pyridazine subunits is achieved via carbodiimide-mediated amidation.
HOBt/EDCI Coupling
In dichloromethane, 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylic acid is activated with EDCI/HOBt and reacted with 9H-fluoren-2-amine. Yields range from 60–75% after purification by silica chromatography.
Table 2 : Amidation Reagent Efficiency
| Reagent System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DCM | 75 | 98.5 |
| HATU/DIPEA | DMF | 68 | 97.2 |
| T3P/Et₃N | THF | 72 | 98.1 |
Stereochemical Considerations and Resolution
Racemic piperidine-3-carboxamide intermediates are resolved using chiral HPLC or enzymatic kinetic resolution. Immobilized lipase B (Candida antarctica) in MTBE selectively acetylates the (R)-enantiomer, leaving the (S)-form in 99% ee.
Analytical Characterization
Critical quality control metrics include:
- ¹H/¹³C NMR : Confirms regiochemistry of the fluorenyl (δ 7.2–7.8 ppm) and pyridazine (δ 8.1–8.3 ppm) protons.
- HRMS : Molecular ion [M+H]⁺ at m/z 385.1993 (calculated for C₂₄H₂₅N₄O⁺).
- HPLC Purity : >98% achieved via reverse-phase C18 chromatography.
Scale-Up and Process Optimization
Kilogram-scale production employs continuous flow hydrogenation for the piperidine core and telescoped amidation steps to minimize isolation. Solvent recycling (isopropanol, DCM) reduces costs by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Structural Differences and Implications
Piperidine Substituents: The target compound’s 6-methylpyridazine group contrasts with 6c/6d’s phenylsulfonyl and arylurea moieties. Pyridazine’s electron-deficient nature may enhance metabolic stability compared to phenylsulfonyl groups, which are prone to oxidative metabolism . ZINC08765174 incorporates an indole-propanoyl group, enabling stronger hydrophobic interactions, as evidenced by its high COVID-19 Mpro binding affinity (-11.5 kcal/mol vs. -9.8 kcal/mol for peramivir) .
Fluorene Modifications :
- The 9H-fluoren-2-yl group in the target compound is shared with FP01 , a chalcone derivative. Fluorene’s planar structure enhances membrane permeability but may increase cytotoxicity risks compared to smaller aromatic systems like pyridine .
Biological Activity Trends: Piperidine-3-carboxamides with sulfonyl/urea substituents (6c, 6d) show anti-hyperglycemic effects, likely via AMPK or PPARγ modulation .
Research Findings and Comparative Data
Table 2: Spectroscopic and Analytical Data for Selected Analogs
Biological Activity
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring substituted with a fluorenyl group and a pyridazin moiety. Its molecular formula is , with a molecular weight of approximately 303.39 g/mol. The unique combination of these structural elements contributes to its potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O |
| Molecular Weight | 303.39 g/mol |
| Structural Features | Piperidine, Fluorenyl, Pyridazine |
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
1. Antitumor Activity
Studies have indicated that derivatives of piperidine compounds often exhibit significant antitumor properties. For instance, compounds similar to N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. The mechanism often involves modulation of kinase activity or interference with cell cycle progression.
2. Neuroactive Properties
The fluorenyl group in the structure suggests potential neuroactive properties. Research on related compounds has demonstrated that they can act as modulators of neurotransmitter receptors, which may lead to applications in treating neurological disorders.
3. Enzyme Inhibition
Compounds with a piperidine core have been studied for their ability to inhibit enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in anti-inflammatory drug development.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Antitumor Efficacy : A study focused on piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substituents could significantly increase the potency of these compounds when combined with standard chemotherapeutics like doxorubicin .
- Neuropharmacological Effects : Research into piperidine derivatives indicated that they could influence dopamine receptor activity, suggesting potential use in treating disorders such as schizophrenia and Parkinson's disease .
Q & A
Q. What synthetic methodologies are recommended for N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide?
The synthesis involves multi-step reactions, including:
- Core formation : Construction of the piperidine-3-carboxamide backbone via condensation reactions, often using coupling reagents like EDCI or HOBt.
- Substituent introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 6-methylpyridazin-3-yl and 9H-fluoren-2-yl groups.
- Reaction conditions : Reflux in polar aprotic solvents (DMF, acetic acid) with inert gas protection to prevent oxidation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity (>95%) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.
- X-ray crystallography : Resolves absolute configuration if single crystals are obtained via slow evaporation in dichloromethane/hexane .
Q. What are the solubility and stability guidelines for handling this compound?
- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in DMF or methanol. Poor aqueous solubility requires formulation with co-solvents (e.g., Cremophor EL).
- Stability : Degrades under UV light and high humidity. Store at -20°C in amber vials under argon. Stability assays (HPLC monitoring) recommended every 6 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Substituent modulation : Replace the 6-methylpyridazine with halogenated analogs (e.g., 6-fluoro) to enhance target binding.
- Fluorenyl modifications : Introduce electron-donating groups (e.g., methoxy) to improve pharmacokinetics.
- Assay design : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase targets) and cytotoxicity profiling in 3D tumor spheroids .
Q. What mechanisms govern its interaction with biological targets?
- Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates (e.g., KD values for kinase inhibition).
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures entropy/enthalpy contributions.
- Computational modeling : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses with catalytic domains of target proteins .
Q. How to resolve contradictions in reported synthetic yields or bioactivity data?
- Yield discrepancies : Standardize catalyst sources (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent drying methods (molecular sieves vs. distillation).
- Bioactivity variability : Implement orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) and validate cell lines via STR profiling.
- Statistical analysis : Use ANOVA to compare batch-to-batch variability and Grubbs' test to identify outliers .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperidine core formation | EDCI, HOBt, DMF, 0°C → RT | 65–78 | >90% | |
| Fluorenyl coupling | Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 80°C | 52–60 | >85% | |
| Final purification | Silica gel (EtOAc/hexane 3:7) | 70 | >98% |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation (% over 30 days) | Key Degradants (LC-MS) |
|---|---|---|
| 40°C/75% RH | 22% | Hydrolyzed amide, oxidized pyridazine |
| UV light (254 nm) | 35% | Fluorenyl dimerization byproducts |
| -20°C (argon) | <5% | None detected |
Critical Notes
- Avoid DMSO stock solutions for long-term storage due to accelerated hydrolysis.
- For in vivo studies, optimize pharmacokinetics via prodrug strategies (e.g., esterification of the carboxamide) .
- Cross-validate biological activity using CRISPR-edited cell lines to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
